Conformational Constraint: 2-Substituted vs. 4-Substituted Isoxazole-Piperidine Regioisomers
The 2-(isoxazol-5-yl)piperidine scaffold introduces a unique conformational constraint due to the steric adjacency of the isoxazole ring and the piperidine α-carbon, which restricts rotation of the isoxazole ring relative to the piperidine. In contrast, the 4-isoxazol-5-ylpiperidine regioisomer (CAS 2173092-95-8) has a greater degree of rotational freedom due to the para-like attachment through a quaternary carbon . This difference in conformational flexibility directly impacts the three-dimensional presentation of functional groups after derivatization (e.g., urea formation at the piperidine nitrogen), which is critical for target binding in dopamine D3/D4 and FAAH inhibitor programs [1][2].
| Evidence Dimension | Conformational freedom (rotatable bonds connecting isoxazole to piperidine) |
|---|---|
| Target Compound Data | Restricted rotation; isoxazole ring directly attached at piperidine C2 (one sp³ center adjacent to heterocycle) |
| Comparator Or Baseline | 4-Isoxazol-5-ylpiperidine hydrochloride (CAS 2173092-95-8) — greater rotational freedom via attachment at piperidine C4 |
| Quantified Difference | Not quantified in published literature; difference inferred from fundamental structural analysis |
| Conditions | Structural comparison based on 2D chemical topology and conformational principles (in silico / structural chemistry context) |
Why This Matters
Conformational differences can lead to divergent biological activity even when the same chemical transformations are applied; procurement of the correct regioisomer is essential for maintaining SAR consistency.
- [1] Landge, K. P., Oh, J. S., Pae, A. N., Park, W. K., Gong, J. Y., Koh, H. Y., & Jung, S. H. (2011). Synthesis and Biological Evaluation of Focused Isoxazolylpiperidinylpiperazine Library for Dopamine D3 and D4 Receptor Antagonists. Bulletin of the Korean Chemical Society, 32(7), 2449–2452. View Source
- [2] Xiao, W., Chambers, A. L., Seierstad, M., Breitenbucher, J. G., & Apodaca, R. (2010). Oxazolyl Piperidine Modulators of Fatty Acid Amide Hydrolase. U.S. Patent Application Publication No. US 2010/0292266 A1. View Source
